Thrombin Inhibitory Potency and C4 Stereochemistry
In a comparative study of tripeptide thrombin inhibitors incorporating 4-fluoroproline at the P2 position, the analog containing (4R)-4-fluoroproline exhibited a 300-fold greater inhibitory potency than the corresponding analog containing (4S)-4-fluoroproline [1]. This stereochemical potency differential was attributed to the (4R) isomer stabilizing a proline ring conformation (Cγ-exo pucker) that is preferred for binding to the thrombin active site, as confirmed by X-ray crystallography and molecular modeling [1]. The optimized compound from this series (compound 41) achieved a 2× APTT of 190 nM in human plasma coagulation assays and demonstrated 100% oral bioavailability in dogs with moderate clearance (CL = 12 mL/min/kg) [1].
| Evidence Dimension | Thrombin inhibitory potency (fold difference) |
|---|---|
| Target Compound Data | (4R)-4-fluoroproline-containing analog: reference potency |
| Comparator Or Baseline | (4S)-4-fluoroproline-containing analog: 300-fold lower potency |
| Quantified Difference | 300-fold |
| Conditions | Tripeptide thrombin inhibitor series; enzyme inhibition assay; crystal structure analysis (PDB inferred) |
Why This Matters
Selection of the correct C4 stereoisomer of tert-butyl 4-fluoropyrrolidine-2-carboxylate directly determines whether the resulting inhibitor achieves nanomolar potency or is essentially inactive against thrombin.
- [1] Staas DD, et al. Discovery of potent, selective 4-fluoroproline-based thrombin inhibitors with improved metabolic stability. Bioorg Med Chem. 2006;14(20):6900-6916. View Source
